Proline

Catalog No.
S540252
CAS No.
147-85-3
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proline

CAS Number

147-85-3

Product Name

Proline

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N

SMILES

O=C(O)[C@H]1NCCC1

Solubility

162000 mg/L (at 25 °C)
1.41 M
162 mg/mL at 25 °C
Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C
Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol
Very soluble in water, alcohol; insoluble in ether
Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol
162.0 mg/mL
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

Proline; CB 1707; FEMA No. 3319; HSDB 1210; NSC 46703; NSC-46703; NSC46703; Prolina;

Canonical SMILES

C1CC([NH2+]C1)C(=O)[O-]

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)[O-]

Description

The exact mass of the compound Proline is 115.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 162000 mg/l (at 25 °c)1.41 m162 mg/ml at 25 °csolubility in 100 ml of water: 127 g at 0 °c; 162 g at 25 °c; 206.7 g at 50 °c; 239 g at 65 °csolubility in alcohol: 1.55% at 35 °c; insoluble in ether, butanol, isopropanolvery soluble in water, alcohol; insoluble in ethervery soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol162.0 mg/mlsoluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760114. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
Origin and Significance

Proline is classified as a proteinogenic amino acid, meaning it is used to build proteins. However, unlike other amino acids, it lacks the primary amino group (NH2) and possesses a secondary amine group (NHR) []. This structural difference gives proline unique properties that contribute to protein folding and stability. Proline is non-essential in humans, as our bodies can synthesize it from glutamate []. However, it remains a crucial component for protein structure and function across various biological systems.


Molecular Structure Analysis

Key Features

Proline's structure is characterized by a cyclic ring formed by the nitrogen atom connecting back to the alpha carbon (Cα) []. This ring structure creates a rigid and inflexible backbone within proteins, influencing protein folding and stability. Additionally, the secondary amine group can exist in a protonated form (NH+ ) under biological conditions, contributing to protein-protein interactions and hydrogen bonding networks [].

Notable Aspects

The cyclic ring of proline restricts the rotational freedom of the phi (φ) and psi (ψ) dihedral angles in the protein backbone. This limitation dictates protein folding patterns and introduces structural constraints that can influence protein function []. The presence of proline can also create kinked or bent regions within protein structures, impacting protein-ligand interactions.


Chemical Reactions Analysis

Synthesis

Proline biosynthesis occurs in the body from the amino acid L-glutamate through a series of enzymatic reactions []. The process involves glutamate 5-kinase, glutamate-5-semialdehyde dehydrogenase, pyrroline-5-carboxylate reductase, and ornithine cyclodeaminase enzymes [].

Decomposition
Other Relevant Reactions

Proline can participate in various condensation reactions with other amino acids to form peptide bonds, the building blocks of proteins. Additionally, the secondary amine group can participate in hydrogen bonding and nucleophilic substitution reactions, depending on the specific chemical environment.


Physical And Chemical Properties Analysis

  • Melting Point: 221 °C (dec)
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in water (13.6 g/100 mL at 25 °C)
  • Acidity (pKa): 1.99 (carboxyl), 10.96 (secondary amine) []
  • Stability: Relatively stable under physiological conditions []
  • Stress protectant

    Studies have shown that proline accumulation increases in plants under stress conditions. This accumulation is believed to act as a cellular protectant by stabilizing proteins and membranes. Proline's structure allows it to interact with water molecules, helping to maintain cell hydration during drought [].

  • Osmolyte

    Proline functions as an osmolyte, a molecule that helps regulate the concentration of dissolved substances within the cell. This is particularly important under drought stress, where water loss can disrupt cellular processes. Proline helps maintain cell turgor pressure, which is essential for plant growth and structure [].

  • Signaling molecule

    Research suggests that proline may also play a role in stress signaling pathways. Proline accumulation can trigger the expression of genes involved in stress tolerance mechanisms, further enhancing the plant's ability to cope with harsh conditions [].

These findings highlight the potential of proline application in agriculture. By supplementing crops with proline or manipulating its biosynthesis pathways, scientists hope to develop stress-resistant varieties that can withstand harsh environmental conditions and improve crop yields.

Proline and Other Physiological Functions

Proline's role extends beyond stress tolerance. Research suggests it's involved in various physiological processes within plants, including:

  • Protein synthesis

    Proline serves as a building block for protein synthesis, playing a vital role in plant growth and development.

  • Nitrogen source

    Under nitrogen deficiency, plants can break down proline to release usable nitrogen for other metabolic processes.

  • Seed development

    Proline accumulation is observed during seed development, potentially contributing to seed dormancy and germination processes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
White crystals or crystalline powder; odourless

Color/Form

Flat needles from alcohol + ether; prisms from water
White crystals or crystalline powde

XLogP3

-2.5

Exact Mass

115.0633

Density

1.064 at 24 °C

LogP

-2.54
-2.54 (LogP)
-2.54
log Kow = -2.54

Odor

Odorless

Appearance

Solid powder

Melting Point

221 dec °C
Mp 220-222 ° dec.
220-222 °C, decomposes
221°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9DLQ4CIU6V

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 298 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

(L)-Proline is an amino acid. Amino acids help break down food, support growth, and repair body tissue. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

L-Proline is extremely important for the proper functioning of joints and tendons and also helps maintain and strengthen heart muscles.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

/EXPL THER/ This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

Pharmacology

L-Proline is a major amino acid found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system, and for necessary balance of this formula. It is an essential component of collagen and is important for proper functioning of joints and tendons. L-Proline is extremely important for the proper functioning of joints and tendons. Helps maintain and strengthen heart muscles.
Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)

Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.

Vapor Pressure

3.02X10-8 mm Hg at 25 °C (est)

Other CAS

4305-67-3
37159-97-0
147-85-3

Associated Chemicals

(+)-Proline; 344-25-2
(+-)-Proline; 609-36-9

Wikipedia

Proline

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

Methods of Manufacturing

From alpha-piperidone; from cyclopentantone; from l-glutamic acid
Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.
Hydrolysis of protein, also synthetically and by recombinant DNA techniques.
L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Rubber product manufacturing
L-Proline: ACTIVE
L-Proline is one of the twenty amino acids used in living organisms as the building blocks of proteins. Proline is sometimes called an imino acid, although the IUPAC definition of an imine requires a carbon-nitrogen double bond. Proline is a non-essential amino acid that is synthesized from glutamic acid. /SRP: A non-essential amino acid is considered "non-essential" because it can be made in the human body./ It is an essential component of collagen and is important for proper functioning of joints and tendons.
Non-essential amino acid for human develoment.
Proline composition of selected proteins: 6.3 g/100 g gelatin; 11.3 g/100 g casein; 5.1 g/16 g total nitrogen serum albumin; 8.1 g/100 g gamma-globulin; 8.5 g/100 g horse hemoglobin; 2.5 g/100 g insulin; 2.5 g/100 g clostridium botulinum toxin. /From table/

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /amino acids/
AOAC method 979.20, Proline in Honey; ninhydrin reaction
The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Proline plays an important role in plant response to various environmental stresses. However, its involvement in mitigation of heavy metal stress in plants remains elusive. In this study, we examined the effectiveness of exogenous proline (10 and 20 mM) in alleviating cadmium induced inhibitory effects in young olive plants (Olea europaea L. cv. Chemlali) exposed to two Cd levels (10 and 30 mg CdCl2/kg soil). The Cd treatment induced substantial accumulation of Cd in both root and leaf tissues and a decrease in gas exchange, photosynthetic pigments contents, uptake of essential elements (Ca, Mg and K) and plant biomass. Furthermore, an elevation of antioxidant enzymes activities (superoxide dismutase, catalase, glutathione peroxydase) and proline content in association with relatively high amounts of hydrogen peroxide, thiobarbituric acid reactive substances and electrolyte leakage were observed. Interestingly, the application of exogenous proline alleviated the oxidative damage induced by Cd accumulation. In fact, Cd-stressed olive plants treated with proline showed an increase of antioxidant enzymes activities, photosynthetic activity, nutritional status, plant growth and oil content of olive fruit. Generally, it seems that proline supplementation alleviated the deleterious effects of young olive plants exposed to Cd stress.
The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.
Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.
This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Abdullah M, Attia FN. Vitamin, C (Ascorbic Acid). 2018 May 9. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK499877/ PubMed PMID: 29763052.
2: Zhu X, Bao Y, Guo Y, Yang W. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer. Cancers (Basel). 2018 May 8;10(5). pii: E139. doi: 10.3390/cancers10050139. Review. PubMed PMID: 29738483.
3: Gournas C, Athanasopoulos A, Sophianopoulou V. On the Evolution of Specificity in Members of the Yeast Amino Acid Transporter Family as Parts of Specific Metabolic Pathways. Int J Mol Sci. 2018 May 8;19(5). pii: E1398. doi: 10.3390/ijms19051398. Review. PubMed PMID: 29738448.
4: Yu X, Li W, Deng Q, Li L, Hsi ED, Young KH, Zhang M, Li Y. MYD88 L265P Mutation in Lymphoid Malignancies. Cancer Res. 2018 May 15;78(10):2457-2462. doi: 10.1158/0008-5472.CAN-18-0215. Epub 2018 Apr 27. Review. PubMed PMID: 29703722.
5: Khattab HM, Kubota S, Takigawa M, Kuboki T, Sebald W. The BMP-2 mutant L51P: a BMP receptor IA binding-deficient inhibitor of noggin. J Bone Miner Metab. 2018 Apr 17. doi: 10.1007/s00774-018-0925-0. [Epub ahead of print] Review. PubMed PMID: 29667005.
6: Dessaux Y, Faure D. Quorum Sensing and Quorum Quenching in Agrobacterium: A "Go/No Go System"? Genes (Basel). 2018 Apr 16;9(4). pii: E210. doi: 10.3390/genes9040210. Review. PubMed PMID: 29659511; PubMed Central PMCID: PMC5924552.
7: Zhao Y, Lukiw WJ. Bacteroidetes Neurotoxins and Inflammatory Neurodegeneration. Mol Neurobiol. 2018 Apr 10. doi: 10.1007/s12035-018-1015-y. [Epub ahead of print] Review. PubMed PMID: 29637444.
8: Mishra AK, Choi J, Moon E, Baek KH. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Molecules. 2018 Apr 2;23(4). pii: E815. doi: 10.3390/molecules23040815. Review. PubMed PMID: 29614844.
9: Marzol E, Borassi C, Bringas M, Sede A, Rodríguez Garcia DR, Capece L, Estevez JM. Filling the Gaps to Solve the Extensin Puzzle. Mol Plant. 2018 May 7;11(5):645-658. doi: 10.1016/j.molp.2018.03.003. Epub 2018 Mar 10. Review. PubMed PMID: 29530817.
10: Carillo P. GABA Shunt in Durum Wheat. Front Plant Sci. 2018 Feb 2;9:100. doi: 10.3389/fpls.2018.00100. eCollection 2018. Review. PubMed PMID: 29456548; PubMed Central PMCID: PMC5801424.
11: Fritzler MJ, Hudson M, Choi MY, Mahler M, Wang M, Bentow C, Milo J, Baron M; Canadian Scleroderma Research Group. Bicaudal D2 is a novel autoantibody target in systemic sclerosis that shares a key epitope with CENP-A but has a distinct clinical phenotype. Autoimmun Rev. 2018 Mar;17(3):267-275. doi: 10.1016/j.autrev.2018.01.006. Epub 2018 Jan 31. Review. PubMed PMID: 29369808.
12: Rahimi N. Defenders and Challengers of Endothelial Barrier Function. Front Immunol. 2017 Dec 18;8:1847. doi: 10.3389/fimmu.2017.01847. eCollection 2017. Review. PubMed PMID: 29326721; PubMed Central PMCID: PMC5741615.
13: Kang HJ, Rosenwaks Z. p53 and reproduction. Fertil Steril. 2018 Jan;109(1):39-43. doi: 10.1016/j.fertnstert.2017.11.026. Review. PubMed PMID: 29307398.
14: Abbas G, Murtaza B, Bibi I, Shahid M, Niazi NK, Khan MI, Amjad M, Hussain M; Natasha. Arsenic Uptake, Toxicity, Detoxification, and Speciation in Plants: Physiological, Biochemical, and Molecular Aspects. Int J Environ Res Public Health. 2018 Jan 2;15(1). pii: E59. doi: 10.3390/ijerph15010059. Review. PubMed PMID: 29301332; PubMed Central PMCID: PMC5800158.
15: Koga R, Miyoshi Y, Sakaue H, Hamase K, Konno R. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Front Mol Biosci. 2017 Dec 4;4:82. doi: 10.3389/fmolb.2017.00082. eCollection 2017. Review. PubMed PMID: 29255714; PubMed Central PMCID: PMC5722847.
16: Schindler L, Dickerhof N, Hampton MB, Bernhagen J. Post-translational regulation of macrophage migration inhibitory factor: Basis for functional fine-tuning. Redox Biol. 2018 May;15:135-142. doi: 10.1016/j.redox.2017.11.028. Epub 2017 Dec 6. Review. PubMed PMID: 29247897.
17: Hakim, Ullah A, Hussain A, Shaban M, Khan AH, Alariqi M, Gul S, Jun Z, Lin S, Li J, Jin S, Munis MFH. Osmotin: A plant defense tool against biotic and abiotic stresses. Plant Physiol Biochem. 2018 Feb;123:149-159. doi: 10.1016/j.plaphy.2017.12.012. Epub 2017 Dec 7. Review. PubMed PMID: 29245030.
18: Urade R, Sato N, Sugiyama M. Gliadins from wheat grain: an overview, from primary structure to nanostructures of aggregates. Biophys Rev. 2018 Apr;10(2):435-443. doi: 10.1007/s12551-017-0367-2. Epub 2017 Dec 4. Review. PubMed PMID: 29204878; PubMed Central PMCID: PMC5899726.
19: Wan Q, Hongbo S, Zhaolong X, Jia L, Dayong Z, Yihong H. Salinity Tolerance Mechanism of Osmotin and Osmotin-like Proteins: A Promising Candidate for Enhancing Plant Salt Tolerance. Curr Genomics. 2017 Dec;18(6):553-556. doi: 10.2174/1389202918666170705153045. Review. PubMed PMID: 29204083; PubMed Central PMCID: PMC5684654.
20: He H, He LF. Regulation of gaseous signaling molecules on proline metabolism in plants. Plant Cell Rep. 2018 Mar;37(3):387-392. doi: 10.1007/s00299-017-2239-4. Epub 2017 Nov 25. Review. PubMed PMID: 29177845.

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